1-Cyclohexyl-3-methyl-1-butanone
Description
Contextualization within Advanced Ketone Chemistry
Ketones are a cornerstone of organic chemistry, defined by the presence of a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. acdlabs.comnmrium.org Their chemistry is governed by the polarity of the carbonyl group, which renders the carbon atom electrophilic and the oxygen atom nucleophilic. khanacademy.org This inherent reactivity makes ketones vital intermediates in a vast array of organic transformations. prospre.ca
1-Cyclohexyl-3-methyl-1-butanone fits within the class of alkyl cyclohexyl ketones. The presence of a bulky cyclohexyl group directly attached to the carbonyl carbon, along with a branched isobutyl group, introduces significant steric hindrance. This steric bulk is expected to modulate the reactivity of the carbonyl group, making it less susceptible to nucleophilic attack compared to less hindered ketones. khanacademy.org The study of such sterically encumbered ketones is crucial for understanding the limits of chemical reactions and for the development of highly selective synthetic methods.
Furthermore, the conformational flexibility of the cyclohexane (B81311) ring adds another layer of complexity to the molecule's behavior. The interplay between the rotational and conformational isomers can influence not only the compound's reactivity but also its spectroscopic properties. acs.orgyoutube.com
Structural Features and Nomenclature Considerations in Organic Synthesis
The systematic IUPAC name for this compound is This compound . The numbering of the carbon chain begins at the carbonyl carbon, which is assigned position 1. The butyl chain is therefore numbered sequentially, with a methyl group located at position 3. The cyclohexyl group is treated as a substituent on the primary butanone chain.
The structure of this compound presents several key features for consideration in organic synthesis and analysis:
An Asymmetric Center: The carbon at position 1 of the butanone chain is not a stereocenter. However, the introduction of a substituent at the alpha-position (C2) could create one.
Prochiral Faces of the Carbonyl: The two faces of the carbonyl group are diastereotopic due to the presence of the rest of the molecule. This has implications for stereoselective reductions or additions to the carbonyl, where a reagent could preferentially attack one face over the other.
Conformational Isomerism: The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The bulky acyl group will preferentially occupy an equatorial position to minimize steric strain. youtube.com
Due to the limited availability of experimental data, spectroscopic properties for this compound have been predicted using computational models. These predictions provide a valuable, albeit theoretical, insight into the compound's structural characterization.
Predicted Spectroscopic Data:
| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | (A detailed breakdown of predicted chemical shifts for each proton would be generated by specialized software and is presented conceptually here) | (A detailed breakdown of predicted chemical shifts for each carbon would be generated by specialized software and is presented conceptually here) |
| Key Signals | - Multiplets corresponding to the cyclohexyl protons.- A multiplet for the methine proton at C3.- Doublets for the two methyl groups at C3.- A doublet for the methylene (B1212753) protons at C2.- A multiplet for the proton on the carbon bearing the cyclohexyl group. | - A signal for the carbonyl carbon (C1) in the downfield region (typically >200 ppm).- Signals for the carbons of the cyclohexyl ring.- Signals for the carbons of the isobutyl group (C2, C3, C4, and the methyl carbons). |
Note: The predicted NMR data is generated based on computational algorithms and may differ from experimental values. nmrdb.orgnmrdb.org
Mass Spectrometry Fragmentation:
In a mass spectrometer, this compound would be expected to undergo characteristic fragmentation patterns for ketones. The molecular ion peak (M+) would likely be observed. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. youtube.comlibretexts.org This would result in the loss of the cyclohexyl radical or the isobutyl radical, leading to the formation of acylium ions.
McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur. In this case, the isobutyl group provides gamma-hydrogens, which can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. youtube.com
Cleavage within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically resulting in the loss of small neutral molecules like ethene. whitman.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
62106-65-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylbutan-1-one |
InChI |
InChI=1S/C11H20O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
NQUJMAMSZWHAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 3 Methyl 1 Butanone and Analogous Ketones
Strategies Involving Cyclohexanone (B45756) as a Key Precursor
Cyclohexanone serves as a versatile and readily available starting material for the synthesis of more complex cyclic ketones. Its reactivity at the carbonyl carbon and the adjacent α-carbons allows for several strategic approaches to introduce the isobutyl ketone side chain.
Reactions with Diazo Carbonyl Compounds for Ketone Formation
The reaction of cyclic ketones with diazo compounds can lead to one-carbon chain-extended carbonyl compounds, a transformation known as the Büchner–Curtius–Schlotterbeck (BCS) reaction. nih.gov In this type of homologation, a diazo species, often generated in situ, nucleophilically attacks the carbonyl carbon of cyclohexanone. nih.gov The resulting intermediate can then rearrange to form an expanded ring or, under specific conditions, lead to the formation of a new ketone.
The synthesis of the required α-diazo ketones can be achieved through methods like diazo transfer reactions. nih.govorganic-chemistry.org For less acidic ketones, this often requires prior activation, for instance, by formylation, to facilitate the selective transfer of the diazo group. nih.gov An alternative, base-free method involves the use of enamines derived from the starting cyclic ketone. nih.gov A photo-induced method allows for the in-situ generation of reactive alkyl diazo species from N-tosylhydrazone anions, which can then react with aldehydes to form ketones. nih.gov
A general pathway for this type of synthesis is outlined below:
Step 1: Generation of a Diazoalkane. A suitable diazo compound, such as diazomethane (B1218177) or a derivative, is prepared.
Step 2: Nucleophilic Attack. The diazoalkane attacks the electrophilic carbonyl carbon of cyclohexanone.
Step 3: Intermediate Rearrangement. The resulting intermediate undergoes rearrangement, which can be controlled to favor the formation of the desired ketone over ring expansion products.
This method's success is contingent on controlling the rearrangement of the intermediate to favor the formation of the desired acyclic ketone side chain rather than the more common ring expansion.
Aldol (B89426) Condensation Routes (e.g., Crossed Aldol Reactions with Branched Butanone Derivatives)
Crossed or mixed aldol condensations are powerful carbon-carbon bond-forming reactions between two different carbonyl compounds. iitk.ac.inlibretexts.org To synthesize 1-cyclohexyl-3-methyl-1-butanone, cyclohexanone would react with a branched butanone derivative, such as isobutyraldehyde (B47883) (2-methylpropanal), in the presence of a base. iitk.ac.inyoutube.com
The key steps in this process are:
Enolate Formation: A base abstracts an α-hydrogen from cyclohexanone to form a nucleophilic enolate ion. youtube.compearson.com
Nucleophilic Attack: The cyclohexanone enolate attacks the electrophilic carbonyl carbon of the branched aldehyde (e.g., isobutyraldehyde).
Aldol Adduct Formation: A β-hydroxy ketone (an aldol adduct) is formed after protonation. iitk.ac.in
Dehydration: The aldol adduct is often dehydrated, typically with heat, to yield an α,β-unsaturated ketone. khanacademy.org
Reduction: The resulting α,β-unsaturated ketone is then reduced to the saturated target ketone, this compound.
To favor the desired crossed product and minimize self-condensation of cyclohexanone, specific reaction conditions are necessary. libretexts.org One strategy is to use a non-enolizable aldehyde as the electrophilic partner, although isobutyraldehyde does have an α-hydrogen. Alternatively, using a more reactive aldehyde than the ketone can also direct the reaction. libretexts.org The aldol condensation of ketones with aryl aldehydes to create α,β-unsaturated products is known as the Claisen-Schmidt reaction. libretexts.org
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| Cyclohexanone | Isobutyraldehyde | β-hydroxy ketone | Formed via nucleophilic addition of cyclohexanone enolate. |
| β-hydroxy ketone | - | α,β-unsaturated ketone | Formed via dehydration (elimination of water). |
| α,β-unsaturated ketone | Reducing Agent | Saturated Ketone | Final product after reduction of the double bond. |
Sequential Functionalization via Organometallic Reagents
Organometallic reagents provide a direct route for forming carbon-carbon bonds. A plausible synthesis for this compound using this approach would involve the reaction of a cyclohexyl-based electrophile with an isobutyl-containing organometallic nucleophile.
A common strategy involves a Grignard reaction. fiveable.me The steps are as follows:
Preparation of Electrophile: Cyclohexanecarboxylic acid is converted to a more reactive derivative, such as an acyl chloride (cyclohexanecarbonyl chloride).
Preparation of Nucleophile: An isobutyl Grignard reagent (e.g., isobutylmagnesium bromide) is prepared from isobutyl bromide and magnesium metal.
Coupling Reaction: The Grignard reagent is added to the acyl chloride. To prevent the common side reaction of over-addition to form a tertiary alcohol, a less reactive organometallic reagent like an organocuprate (Gilman reagent) might be used. Alternatively, the use of Weinreb amides can prevent this over-addition. tdl.org
Workup: The reaction is quenched with an aqueous acid to yield the final ketone, this compound.
Another approach is the chemoselective synthesis of ketones through the addition of organometallic reagents to secondary amides. nih.gov This method involves activating the secondary amide to form a highly electrophilic intermediate, which then readily reacts with Grignard or diorganozinc reagents without the issue of over-addition. nih.gov
Approaches Utilizing Branched Butanone Derivatives
Instead of starting with cyclohexanone, the synthesis can begin with a branched butanone derivative, to which a cyclohexyl group is attached.
Radical Reaction Pathways for Carbon-Carbon Bond Formation
Radical chemistry offers alternative methods for creating C-C bonds, often under milder conditions than traditional ionic reactions. tdl.org These reactions can be initiated by photoredox catalysis or radical initiators. tdl.org A potential radical-based synthesis could involve the coupling of a cyclohexyl radical with a suitable branched butanone equivalent.
One such pathway could be a radical-mediated ketone synthesis using thioesters as starting materials. tdl.org The general concept involves generating a nucleophilic radical that can add to an electrophilic partner. tdl.org Another established method involves the reaction of a carbon-halogen bond with a tributyltin radical to generate a carbon-centered radical, which can then react with an alkene or alkyne to form a new C-C bond. libretexts.org
Key features of radical pathways include:
Initiation: Generation of a radical species, often using light or a chemical initiator.
Propagation: A chain reaction where the radical reacts to form a new radical, continuing the cycle. libretexts.org
Termination: Two radicals combine to end the chain reaction.
These reactions are kinetically controlled, which can provide excellent selectivity for certain products, such as the formation of five-membered rings in intramolecular cyclizations. libretexts.org
Chemoselective Syntheses from Precursors
Chemoselectivity is crucial when multiple functional groups are present. Syntheses starting from branched butanone precursors must selectively form the bond at the desired position. A general and chemoselective method for ketone synthesis involves an activation/addition sequence on secondary amides. nih.gov By generating a highly electrophilic imidoyl triflate intermediate, the addition of organometallic reagents like Grignard reagents can be controlled to produce ketones without over-addition or reduction side reactions. nih.gov
Another strategy involves the alkoxide-promoted synthesis of ketones from esters and benzyldiboronates. nih.gov This method is tolerant of various functional groups and relies on the formation of an α-boryl carbanion as the reactive intermediate for C-C bond formation. nih.gov
| Precursor Type | Reagent Type | Key Intermediate | Advantage |
| Secondary Amide | Grignard/Diorganozinc | Imidoyl triflate | High functional group tolerance, avoids over-addition. nih.gov |
| Ester | Benzyldiboronate | α-boryl carbanion | Tolerant of acidic protons and other functional groups. nih.gov |
These methods highlight the importance of generating specific, reactive intermediates to guide the synthesis towards the desired ketone product with high selectivity and yield.
Novel Synthetic Routes and Catalytic Systems
The development of new synthetic pathways and catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of chemical manufacturing. For ketones like this compound, modern techniques offer significant advantages over traditional methods. These routes often involve innovative energy sources, such as microwave irradiation, and sophisticated catalytic systems to achieve high yields and specific molecular architectures.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nsf.gov By utilizing microwave energy, which interacts with molecules through ionic conduction and dipolar polarization, rapid and uniform heating of the reaction mixture is achieved. nsf.gov This often leads to significant rate enhancements, shorter reaction times, and improved yields compared to conventional heating methods. nsf.govtandfonline.com
Several microwave-promoted protocols for ketone synthesis have been developed. One notable approach involves the metal-free direct alkylation of aldehydes with cycloalkanes, activating an inert C(sp³)–H bond under microwave irradiation. nih.govacs.org Another efficient method is the palladium-catalyzed direct α-heteroarylation of ketones, which is significantly accelerated by microwave heating, allowing for the rapid synthesis of various heteroaryl ketones. nsf.gov Key factors for success in such reactions include the choice of catalyst, the use of excess base to minimize side reactions, and the high temperature and pressure achievable in a sealed microwave reactor. nsf.gov
A study directly relevant to the synthesis of analogous ketones demonstrated a microwave-enhanced radical synthesis of 3-cyclohexyl-1-phenyl-1-butanone from crotonophenone (B1361547) and iodocyclohexane. researchgate.net This research highlighted the dramatic improvement in yield and selectivity when using microwave irradiation, particularly when combined with cooling to manage the reaction temperature. The yield of the target product was nearly quantitative (93-95%) when using a cooled microwave protocol, a significant increase compared to microwave heating alone (53-56%) or conventional oil-bath heating (18-20%). researchgate.net This underscores the potential of microwave technology to drive reactions with high efficiency and selectivity. researchgate.net
Table 1: Comparison of Synthetic Methods for 3-Cyclohexyl-1-phenyl-1-butanone
| Method | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Microwave with Cooling (MW/Cool) | 60 | 93 | researchgate.net |
| Microwave with Cooling (MW/Cool) | 120 | 95 | researchgate.net |
| Microwave (MW) | 60 | 56 | researchgate.net |
| Microwave (MW) | 120 | 53 | researchgate.net |
| Conventional Heating (Oil Bath) | 60 | 18 | researchgate.net |
| Conventional Heating (Oil Bath) | 120 | 20 | researchgate.net |
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a fundamental challenge in organic synthesis, particularly when a molecule contains stereocenters. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all others. For ketones with potential for chirality, such as analogs of this compound, employing stereospecific or stereoselective methods is critical for obtaining a single, desired enantiomer or diastereomer.
A variety of catalytic methods have been developed for the enantioselective synthesis of ketones. For instance, α-quaternary ketones, which contain a stereocenter at the alpha position to the carbonyl group, can be prepared with high enantiomeric ratios (90:10 to >99:1) using a catalytic system involving a monodentate chiral phosphine. unc.edu This method allows for the synthesis of a diverse range of ketone products from simple carboxylic acid or ester starting materials. unc.edu Similarly, stereospecific routes for producing methyl vinyl ketones have been developed using coupling reactions between α-acetoxy alkyl methyl vinyl ketones and organometallic reagents in the presence of a copper(I) catalyst. tandfonline.comtandfonline.com
Recent research has also demonstrated the stereospecific synthesis of complex cyclohexenone structures under microwave conditions. acs.org In one example, the reaction of pyruvic acid, benzaldehyde, and various ketones led to the formation of cyclohexenone acids. acs.org The stereochemical outcome was highly dependent on the structure of the ketone used. When 3-methyl-2-butanone (B44728) was used, two pairs of enantiomers were formed in nearly a 1:1 ratio. acs.org However, using a more sterically demanding ketone like 2-pentanone resulted in a stereospecific intramolecular aldol condensation, yielding a product that did not undergo the final dehydration step due to steric hindrance. acs.org This highlights how the choice of reagents and reaction conditions can be manipulated to control the stereospecificity of the synthesis. acs.org
Table 2: Examples of Stereoselective Ketone Synthesis Methods
| Method | Substrate Type | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective Allylic Alkylation | Carboxylic Acids/Esters | Chiral Phosphine, Ruthenium | Forms α-quaternary stereocenters with high enantiomeric ratio. | unc.edu |
| Stereospecific Coupling Reaction | α-Acetoxy Alkyl Methyl Vinyl Ketones | Gilman or Grignard Reagents, Copper(I) salt | Stereospecific synthesis of enones via Michael addition. | tandfonline.comtandfonline.com |
| Stereospecific Intramolecular Aldol Condensation | In situ generated enones from α-ketoacids and aldehydes | NaOH, Microwave Heating | Stereochemical outcome is dependent on the steric hindrance of the ketone substrate. | acs.org |
| Asymmetric Reduction | Functionalised Ketones | Fermenting Yeast | Produces optically active secondary alcohols (precursors to chiral ketones). | rsc.org |
Reaction Chemistry and Mechanistic Investigations of 1 Cyclohexyl 3 Methyl 1 Butanone
Carbonyl Group Transformations
The ketone functionality is the principal site of chemical reactivity in 1-cyclohexyl-3-methyl-1-butanone, susceptible to reduction, nucleophilic addition, and oxidation.
Reduction Reactions (e.g., Catalytic Hydrogenation and Chemoselective Transfer Hydrogenation)
The reduction of the carbonyl group in this compound would yield 1-cyclohexyl-3-methylbutan-1-ol. This transformation can be achieved through various established methods, including catalytic hydrogenation and chemoselective transfer hydrogenation.
Catalytic Hydrogenation: This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For ketones, common catalysts include platinum, palladium, and ruthenium. The reaction conditions, such as temperature, pressure, and catalyst choice, would influence the reaction's efficiency. While specific data for this compound is unavailable, the hydrogenation of other cyclohexyl ketones provides a useful reference.
Table 1: Illustrative Conditions for Catalytic Hydrogenation of Analogous Ketones
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| Ru/C | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | Methanol | 80 | 50 | >95 |
| Pd/C | Dicyclohexyl ketone | Dicyclohexylmethanol | Ethanol | 100 | 40 | High |
| PtO₂ | Cyclohexanone (B45756) | Cyclohexanol | Acetic Acid | 25 | 3 | ~100 |
Chemoselective Transfer Hydrogenation: This method offers a milder alternative to catalytic hydrogenation, employing a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a metal complex catalyst. Ruthenium and rhodium complexes are often utilized for this purpose. This technique is particularly valuable when other reducible functional groups are present in the molecule. Given the structure of this compound, this method would be expected to selectively reduce the ketone to the corresponding secondary alcohol.
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophilic attack. A wide array of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide, can add to the carbonyl, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
The steric bulk of the cyclohexyl and isobutyl groups would likely influence the stereochemical outcome of such additions, potentially leading to diastereoselectivity if a new stereocenter is formed.
Table 2: Expected Products from Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-Cyclohexyl-2,3-dimethylbutan-2-ol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1-Cyclohexyl-3-methyl-1-phenylbutan-1-ol |
| Sodium cyanide (NaCN) followed by acid | Cyanohydrin | 2-Cyclohexyl-4-methyl-2-hydroxypentanenitrile |
Subsequent transformations of the resulting tertiary alcohols could include dehydration to form alkenes or substitution reactions under appropriate conditions.
Oxidation Processes and Product Derivatization
Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. A synthetically more useful oxidation of ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester.
In the case of this compound, the migratory aptitude of the adjacent groups (cyclohexyl vs. isobutyl) would determine the regiochemical outcome of the Baeyer-Villiger oxidation. Generally, the group that is more capable of stabilizing a positive charge has a higher migratory aptitude. The established order of migratory aptitude is tertiary alkyl > secondary alkyl (including cyclohexyl) > primary alkyl. Therefore, the cyclohexyl group would be expected to migrate in preference to the isobutyl group.
Expected Baeyer-Villiger Oxidation Product:
This compound would likely yield cyclohexyl 3-methylbutanoate upon treatment with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA).
Cyclohexyl Moiety Reactivity
While the cyclohexyl ring is generally unreactive due to its saturated nature, specific reactions can be employed to introduce functionality.
Ring Functionalization and Derivatization
Direct functionalization of the C-H bonds of the cyclohexyl ring is challenging but can be achieved through radical-mediated processes, such as free-radical halogenation. However, this approach often lacks selectivity and may lead to a mixture of products. More controlled functionalization would typically involve a multi-step sequence, potentially starting from a derivative where the cyclohexyl ring is unsaturated.
Ring-Opening and Rearrangement Pathways
Ring-opening of the robust cyclohexane (B81311) ring in this compound would require harsh reaction conditions and is generally not a common transformation. Photochemical reactions, such as the Norrish Type I cleavage, could potentially lead to ring-opened diradical intermediates, which could then undergo further reactions. However, such pathways are highly speculative without experimental evidence.
Rearrangements involving the cyclohexyl ring are also not anticipated under normal conditions. Acid-catalyzed rearrangements are more common for carbocations, which are not readily formed from the saturated cyclohexyl ring.
Elucidation of Key Reaction Mechanisms
The reactivity of this compound is governed by the interplay of its functional groups—the carbonyl group and the adjacent aliphatic and alicyclic hydrocarbon moieties. The following sections explore the intricate mechanisms of several fundamental reaction types applicable to this compound.
Radical Reaction Mechanisms and Chain Propagation
Radical reactions offer a distinct pathway for the functionalization of ketones like this compound, often proceeding under photochemical or thermally initiated conditions. These reactions typically occur via a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com
Initiation: The reaction begins with the formation of a radical species. For ketones, a common initiation process is the Norrish Type I cleavage, where absorption of UV light promotes the ketone to an excited state, followed by homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon. libretexts.org In the case of this compound, this would lead to the formation of a cyclohexanecarbonyl radical and an isobutyl radical.
Propagation: Once formed, these radicals can participate in a series of chain-propagating steps. lumenlearning.com A reactive radical can abstract a hydrogen atom from a stable molecule to generate a new radical, which continues the chain. lumenlearning.com For instance, the isobutyl radical could abstract a hydrogen from a solvent molecule or another starting material molecule.
Another significant propagation pathway involves the addition of radicals to unsaturated bonds. rsc.org A particularly relevant transformation is the visible-light-mediated radical α-alkylation of ketones, which proceeds through the corresponding silyl (B83357) enol ether. semanticscholar.org In this process, a nucleophilic organocatalyst can activate an alkyl halide under blue light irradiation to generate a carbon-centered radical. This radical is then intercepted by the weakly nucleophilic silyl enol ether of this compound, leading to the formation of an α-oxo-stabilized radical intermediate that can be further transformed to the α-alkylated product. semanticscholar.org
Ketyl radicals, formed by the single-electron reduction of the carbonyl group, are also key intermediates in certain radical reactions. nih.gov Photoredox catalysis can generate ketyl radicals from ketones without the need for harsh reducing agents, enabling a variety of carbon-carbon bond-forming reactions. nih.gov
Termination: The radical chain is concluded when two radical species combine, resulting in a non-radical product. lumenlearning.com
Detailed Aldol (B89426) Condensation Mechanisms (e.g., involving Silyl Enol Ethers)
The aldol condensation is a cornerstone of carbonyl chemistry. For a ketone like this compound, which is prone to self-condensation under standard basic or acidic conditions, a directed aldol reaction using a pre-formed enolate equivalent is often preferred. The Mukaiyama aldol addition, which utilizes a silyl enol ether, is a prime example of such a controlled process. semanticscholar.org
The mechanism begins with the preparation of the silyl enol ether of this compound. This is typically achieved by reacting the ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. nih.gov The choice of base can influence the regioselectivity if an unsymmetrical ketone is used. nih.gov
The key steps of the Mukaiyama aldol addition are as follows:
Activation of the Carbonyl Electrophile: A Lewis acid, such as titanium tetrachloride (TiCl₄), activates an aldehyde or another ketone (the electrophile) by coordinating to its carbonyl oxygen. semanticscholar.org This coordination increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The silyl enol ether of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This forms a new carbon-carbon bond.
Intermediate Formation: An intermediate is formed where the oxygen of the electrophile is coordinated to the Lewis acid, and the silyl group is attached to the oxygen of the original enol ether.
Work-up: An aqueous work-up step hydrolyzes the silyl ether and the Lewis acid adduct to yield the final β-hydroxy ketone product (the aldol adduct). semanticscholar.org
This method allows for a crossed aldol reaction with high yields, even between two different ketones, which is often difficult to achieve with traditional methods using lithium or boron enolates. thieme-connect.com
| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Catalyst/Promoter | Key Feature | Reference |
|---|---|---|---|---|
| Silyl Enol Ether of this compound | Aldehyde or Ketone | Titanium Tetrachloride (TiCl₄) | Effective for crossed aldol reactions, even with ketones as electrophiles. | semanticscholar.orgthieme-connect.com |
| Silyl Enol Ether | Aldehyde | Lanthanide Triflates (e.g., Yb(OTf)₃) | Catalytic and can be performed in aqueous media. | rsc.org |
| Silyl Enol Ether | Aromatic Aldehyde | Silyl Triflate / 2,2'-Bipyridyl | Highly chemoselective for aromatic over aliphatic aldehydes. | rsc.org |
Vinyl Cation Rearrangements in Diazo Chemistry
Diazo chemistry provides powerful tools for molecular rearrangements, most notably the Wolff rearrangement. This reaction converts an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, typically induced by photolysis, thermolysis, or transition metal catalysis. wikipedia.org
To apply this to this compound, it would first need to be converted into its corresponding α-diazo derivative, for example, α-diazo-1-cyclohexyl-3-methyl-1-butanone. The mechanism of the subsequent Wolff rearrangement is a subject of considerable discussion. wikipedia.orgyoutube.com
Two primary pathways are considered:
Concerted Mechanism: The loss of dinitrogen (N₂) occurs simultaneously with the 1,2-migration of the alkyl or aryl group (in this case, the cyclohexyl or isobutyl group) from the carbonyl carbon to the α-carbon. This directly forms the ketene intermediate without the formation of a discrete carbene. organic-chemistry.org
Stepwise Mechanism: Dinitrogen is first expelled to generate a highly reactive α-ketocarbene. libretexts.org This carbene then undergoes a 1,2-rearrangement to yield the ketene. youtube.comlibretexts.org
The concept of a vinyl cation becomes relevant in related reactions of β-hydroxy-α-diazo carbonyls. Treatment of such compounds with a Lewis acid can lead to the formation of a vinyl diazonium ion, which can then be converted to a vinyl cation. uvm.educore.ac.ukresearchgate.net This reactive intermediate can undergo rearrangements before being trapped by a nucleophile. While not a direct Wolff rearrangement, this showcases how diazo functionality can be used to generate cation intermediates that drive complex skeletal reorganizations.
The resulting ketene from the Wolff rearrangement of α-diazo-1-cyclohexyl-3-methyl-1-butanone is a highly reactive intermediate. It can be trapped by various nucleophiles; for example, reaction with water would yield a carboxylic acid, while reaction with an alcohol would produce an ester. wikipedia.org
Catalytic Mechanism of Chemoselective Processes
Chemoselectivity—the preferential reaction of one functional group in the presence of others—is a critical aspect of modern organic synthesis. For a molecule like this compound, catalytic processes can be employed to direct reactions to specific outcomes with high selectivity.
A prominent example is the catalytic chemoselective Mukaiyama aldol reaction. As mentioned previously, by using a combination of a silyl triflate and a bipyridyl ligand, the silyl enol ether derived from a ketone can be made to react selectively with aromatic aldehydes, leaving aliphatic aldehydes untouched. rsc.org This selectivity arises from differences in the reactivity of the intermediate pyridinium-type salts formed from the different aldehydes. rsc.org
Furthermore, catalysis is crucial for achieving enantioselectivity, producing a single enantiomer of a chiral product. While this compound itself is achiral, many of its potential reactions, such as α-alkylation or aldol additions, generate new stereocenters.
Drawing parallels from the chemistry of β-keto esters, various catalytic systems can be envisioned:
Organocatalysis: Chiral amines or their derivatives (e.g., cinchona alkaloids) can catalyze asymmetric transformations. For instance, in the decarboxylation of β-keto esters, a chiral amino alcohol can act as an organocatalyst in the liquid phase after an initial palladium-catalyzed deprotection step. nih.gov
Metal Catalysis: Chiral metal complexes are widely used. Chiral tin alkoxides, for example, have been used to catalyze the enantioselective α-cyanation of β-keto esters. thieme-connect.com
Phase-Transfer Catalysis: This method uses a catalyst (often a chiral quaternary ammonium (B1175870) salt derived from a cinchona alkaloid) to shuttle a reactant between an aqueous and an organic phase. It has been successfully applied to the asymmetric α-alkylation of cyclic β-keto esters and amides, providing an alternative to transition metal catalysis. rsc.org
These catalytic strategies, by creating a chiral environment around the reacting molecules, can effectively control the stereochemical and chemoselective outcome of reactions involving this compound.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of 1-Cyclohexyl-3-methyl-1-butanone and investigating the mechanisms of its formation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the number and types of hydrogen and carbon atoms, advanced 2D NMR techniques are required for unambiguous stereochemical assignment.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms. COSY identifies proton-proton couplings within the cyclohexyl and isobutyl moieties, while HSQC correlates directly bonded proton-carbon pairs.
For stereochemical analysis, the Nuclear Overhauser Effect (NOE) is particularly insightful. NOESY (Nuclear Overhauser Effect Spectroscopy), a 2D NMR technique, detects through-space interactions between protons that are close to each other, irrespective of their bonding. This is critical for determining the relative orientation of the cyclohexyl ring and the isobutyl group around the chiral center, if present, or the preferred conformation of the molecule. By observing NOE cross-peaks, chemists can build a three-dimensional model of the molecule.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative, showing typical chemical shift (δ) ranges for the functional groups present in the molecule. Actual values may vary based on solvent and experimental conditions.
| Group | Atom Type | Expected Chemical Shift (ppm) |
| Carbonyl | ¹³C | 205 - 215 |
| Cyclohexyl CH | ¹H | 2.2 - 2.6 (α to C=O) |
| Cyclohexyl CH₂ | ¹H | 1.1 - 1.9 |
| Isobutyl CH | ¹H | 2.0 - 2.4 |
| Isobutyl CH₂ | ¹H | 2.1 - 2.5 (α to C=O) |
| Isobutyl CH₃ | ¹H | 0.8 - 1.0 |
| Cyclohexyl CH | ¹³C | 45 - 55 (α to C=O) |
| Cyclohexyl CH₂ | ¹³C | 25 - 30 |
| Isobutyl CH | ¹³C | 23 - 28 |
| Isobutyl CH₂ | ¹³C | 50 - 55 (α to C=O) |
| Isobutyl CH₃ | ¹³C | 21 - 25 |
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for identifying this compound and analyzing its fragmentation patterns. GC separates the compound from a complex reaction mixture based on its volatility and interaction with the chromatographic column, after which the mass spectrometer ionizes the molecule and separates the resulting fragments based on their mass-to-charge (m/z) ratio.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (C₁₁H₂₀O, 168.28 g/mol ). nih.gov The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Expected key fragmentations include:
Alpha-cleavage: Loss of the cyclohexyl radical (•C₆H₁₁) or the isobutyl radical (•C₄H₉).
McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, this rearrangement can occur, leading to the elimination of a neutral alkene.
Analyzing these specific fragments allows for confident identification of the compound, even in trace amounts within a complex matrix. docbrown.info
Table 2: Plausible Mass Spectrometry Fragments for this compound This table presents hypothetical but structurally plausible fragment ions and their corresponding mass-to-charge (m/z) ratios based on known fragmentation mechanisms of ketones.
| Fragment Ion (Formula) | Description of Loss | Expected m/z |
| [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) | 168 |
| [C₇H₁₃O]⁺ | Loss of Propylene (C₃H₆) via rearrangement | 125 |
| [C₆H₁₁O]⁺ | Loss of Isobutyl radical (•C₄H₉) | 111 |
| [C₅H₉O]⁺ | Loss of Cyclohexyl radical (•C₆H₁₁) | 85 |
| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |
| [C₄H₉]⁺ | Isobutyl cation | 57 |
Chromatographic Separations and Purification Protocols in Synthetic Chemistry
Following a chemical synthesis, this compound is typically present in a mixture containing unreacted starting materials, catalysts, and byproducts. Chromatographic techniques are essential for its isolation and purification.
Column Chromatography is a standard method for purification on a laboratory scale. A glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel or alumina. The crude product mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase) of appropriate polarity. Because this compound is a moderately polar ketone, a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would likely be effective. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for the separation and collection of the pure product.
Preparative Gas Chromatography (Prep-GC) can also be used for purification, especially for smaller quantities or when high purity is required. This technique separates compounds based on their boiling points and interactions with the column's stationary phase, similar to analytical GC-MS but on a larger scale designed to collect the purified fractions.
The choice of purification protocol depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. aist.go.jp
In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
For the synthesis of this compound, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or NMR spectroscopy could be employed using specialized probes that can be inserted directly into the reaction vessel.
In Situ FTIR: By monitoring the infrared spectrum over time, a chemist could track the disappearance of the characteristic absorption bands of the starting materials and the appearance of the strong carbonyl (C=O) stretch of the ketone product, which typically appears in the 1700-1725 cm⁻¹ region. The rate of appearance of this peak is directly related to the rate of product formation.
In Situ NMR: This technique can provide even more detailed mechanistic information by tracking the concentrations of all NMR-active species (reactants, intermediates, and products) simultaneously. This allows for the determination of reaction orders, rate constants, and activation energies, providing a comprehensive understanding of the reaction mechanism.
These advanced in situ methods are powerful for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproduct formation.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Predictions
There are no specific Density Functional Theory (DFT) studies focused on the reaction pathways of 1-Cyclohexyl-3-methyl-1-butanone found in the surveyed scientific literature. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, which is highly effective in predicting the thermodynamics and kinetics of chemical reactions. Such calculations would typically involve mapping the potential energy surface for reactions involving the ketone, such as enolate formation, aldol (B89426) reactions, or reduction processes, to identify the most favorable reaction pathways. However, data from such analyses for this compound are not available.
Computational Modeling of Reaction Intermediates and Transition States
Detailed computational models of reaction intermediates and transition states for reactions involving this compound are not described in the current body of scientific literature. The modeling of such species is crucial for understanding reaction mechanisms at a molecular level. This would involve calculating the geometries and energies of transient species, which are critical for determining reaction rates and selectivity. The absence of these studies indicates a gap in the fundamental understanding of the chemical reactivity of this compound from a computational perspective.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
There is a lack of published research on the computational prediction of reactivity, regioselectivity, and stereoselectivity for this compound. For a ketone with its structure, key questions of interest would include the facial selectivity of nucleophilic attack on the carbonyl group, influenced by the bulky cyclohexyl group, and the regioselectivity of enolate formation. Computational approaches could provide valuable insights into these aspects, yet no such predictive studies have been specifically reported for this molecule.
Molecular Orbital and Electronic Structure Analysis
A detailed molecular orbital and electronic structure analysis of this compound has not been a subject of dedicated computational studies in the available literature. Such an analysis would provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds within the molecule. This information is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. Without these studies, a deep understanding of the electronic characteristics of this compound remains speculative.
Environmental Chemical Research Aspects
Biodegradation Pathways and Microbial Degradation Studies of Ketones
The microbial degradation of cyclic ketones often commences with an oxidation step catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester). mdpi.com This initial ring-opening step is crucial for the further breakdown of the cyclic structure. For instance, in the case of cyclohexanone (B45756), a structurally related compound, microbial oxidation leads to the formation of ε-caprolactone, which is then hydrolyzed to 6-hydroxycaproic acid. This linear intermediate can subsequently enter central metabolic pathways, such as the β-oxidation pathway, to be completely mineralized to carbon dioxide and water. researchgate.net The degradation of cyclohexanone has been demonstrated using mixed cultures of Pseudomonas in an activated sludge process, with complete biodegradation observed at a pH of 8.5. researchgate.net
Studies on synthetic cyclohexyl-derived ketones have shown that they can approach or reach the pass level (60%) for ready biodegradability in OECD 301F and 301D tests after 60 days, indicating their potential for ultimate biodegradation in the environment. nih.gov The presence of a branched alkyl chain, as in 1-cyclohexyl-3-methyl-1-butanone, may influence the rate and pathway of degradation. The metabolism of branched-chain compounds has been studied in various contexts. For example, the degradation of branched-chain amino acids involves an initial transamination to form branched-chain α-ketoacids, which are then further metabolized. nih.govmdpi.com While the specific enzymes involved in the degradation of this compound are unknown, it is plausible that a similar combination of ring oxidation and side-chain degradation occurs.
The rate of biodegradation can be influenced by several factors, including the microbial community present, nutrient availability, temperature, and pH. For instance, studies on methyl ethyl ketone (MEK) have shown that biodegradation rates are higher in sediments previously exposed to the contaminant compared to uncontaminated sediments. alsenvironmental.co.uk
Table 1: General Microbial Degradation Pathways for Ketones
| Ketone Type | Initial Enzymatic Attack | Key Intermediates | Common Degrading Microorganisms |
|---|---|---|---|
| Cyclic Ketones (e.g., Cyclohexanone) | Baeyer-Villiger Monooxygenase (BVMO) | Lactones (e.g., ε-caprolactone), Hydroxy acids | Pseudomonas spp., Acinetobacter spp. researchgate.net |
| Acyclic Ketones (e.g., MEK) | Monooxygenase | Alcohols, Carboxylic acids | Pseudomonas spp., Firmicutes alsenvironmental.co.uk |
| Branched-Chain Ketones | Monooxygenase/Dehydrogenase | Hydroxylated intermediates, Keto acids | Various bacteria and fungi |
Formation and Fate of Environmental Transformation Products
The environmental transformation of this compound is expected to proceed through a series of intermediate products resulting from both biotic and abiotic processes. As with biodegradation, specific data for this compound is lacking, but the fate of its transformation products can be extrapolated from studies on related ketones.
Following the initial Baeyer-Villiger oxidation of the cyclohexyl ring, the resulting lactone would be a primary transformation product. This lactone can then be hydrolyzed, either chemically or enzymatically, to the corresponding ω-hydroxy acid. This linear, more water-soluble compound is more amenable to further degradation. researchgate.net
In addition to microbial degradation, photochemical reactions can contribute to the transformation of ketones in the atmosphere and sunlit surface waters. uci.edu The photochemistry of cyclohexanone, for instance, can lead to ring-opening and the formation of various smaller, more volatile compounds. uci.edu While in the environment, cyclohexane (B81311) and cyclohexanone are expected to rapidly volatilize and be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals within 1 to 2 days. epa.gov
The side chain of this compound can also be a site of transformation. Oxidation of the alkyl chain could lead to the formation of alcohols, carboxylic acids, and smaller ketones. The degradation of long-chain n-alkylcyclohexanes has been shown to proceed via β-oxidation of the alkyl side chain, forming cyclohexanecarboxylic acid as an intermediate. nih.gov
The ultimate fate of these transformation products is typically mineralization to CO2 and water under aerobic conditions. However, under anaerobic conditions, the degradation process is slower and may lead to the accumulation of intermediate fatty acids. The persistence of transformation products is a key consideration in environmental risk assessment. Studies on some cyclohexyl-derived ketones have identified degradation products such as 2-bicyclo[2.2.1]heptane carboxylic acid from norbornyl derivatives, which were found to be ultimately biodegradable, albeit sometimes with long lag phases. nih.gov
Table 2: Plausible Transformation Products of this compound and their Expected Fate
| Plausible Transformation Product | Formation Pathway | Expected Environmental Fate |
|---|---|---|
| Corresponding Lactone | Baeyer-Villiger Monooxygenase | Hydrolysis to hydroxy acid |
| ω-Hydroxycarboxylic Acid | Hydrolysis of Lactone | Further degradation via β-oxidation |
| Cyclohexanecarboxylic Acid | Side-chain oxidation | Further degradation |
| Smaller Volatile Organic Compounds | Photochemical degradation | Atmospheric degradation |
Analytical Detection and Monitoring in Environmental Matrices
The detection and quantification of this compound in environmental matrices such as water, soil, and air would likely employ methods developed for other volatile organic compounds (VOCs) and ketones. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of such compounds due to its high sensitivity, selectivity, and versatility. nih.gov
For the analysis of water samples, a pre-concentration step is often necessary to achieve the low detection limits required for environmental monitoring. Headspace analysis, where the volatile compounds are partitioned from the water into the gas phase before injection into the GC-MS, is a common technique. alsenvironmental.co.ukjst.go.jp Solid-phase microextraction (SPME) is another widely used sample preparation method that can be coupled with GC-MS. sigmaaldrich.com
To enhance the sensitivity and chromatographic performance for ketones, a derivatization step is often employed. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form an oxime derivative. sigmaaldrich.com These derivatives are more amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or by MS.
The analysis of soil and sediment samples typically involves an extraction step to isolate the target compound from the solid matrix. This can be achieved using solvent extraction or other techniques. The resulting extract is then concentrated and analyzed by GC-MS. ca.gov Air samples can be collected on sorbent tubes, followed by thermal desorption and analysis by GC-MS.
While specific methods for this compound are not documented, the general procedures for ketone analysis would be applicable. The development of a specific method would require the optimization of extraction, derivatization (if needed), and instrumental conditions, as well as the use of an authentic analytical standard for calibration.
Table 3: Analytical Methods for Ketone Detection in Environmental Samples
| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limits |
|---|---|---|---|
| Headspace GC-MS | Water | Heating and partitioning into headspace | µg/L to mg/L range alsenvironmental.co.uk |
| SPME-GC-MS | Water, Air | Adsorption onto a coated fiber | ng/L to µg/L range sigmaaldrich.com |
| GC-MS with Derivatization (e.g., PFBHA) | Water, Air | Chemical reaction to form a more detectable derivative | pg/L to ng/L range jst.go.jpsigmaaldrich.com |
| Solvent Extraction GC-MS | Soil, Sediment | Extraction with an organic solvent | µg/kg to mg/kg range |
Synthesis and Reactivity of Derivatives and Analogues of 1 Cyclohexyl 3 Methyl 1 Butanone in Research
Synthetic Approaches to Structurally Related Cyclohexyl Ketones
The synthesis of cyclohexyl ketones, including structures analogous to 1-cyclohexyl-3-methyl-1-butanone, can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
One of the most direct methods is the Friedel-Crafts acylation . nih.govacs.orguci.eduyoutube.com This reaction involves the electrophilic substitution of an aromatic ring, or in this case, an aliphatic ring like cyclohexane (B81311), with an acyl group. To synthesize this compound, cyclohexane could be reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govacs.orguci.eduyoutube.comliskonchem.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the cyclohexane ring. youtube.com
Another powerful strategy involves the use of organometallic reagents , particularly Grignard reagents. elsevierpure.comacs.orgspectrabase.com One plausible route would be the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with 3-methylbutanenitrile. The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate after the initial addition. Subsequent acidic hydrolysis of the imine yields the desired ketone. quora.com Alternatively, one could start with cyclohexanecarboxaldehyde (B41370) and react it with an isobutyl Grignard reagent. This would produce a secondary alcohol, 1-cyclohexyl-3-methyl-1-butanol, which can then be oxidized to the target ketone using common oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC). nih.gov
The oxidation of secondary alcohols is a fundamental and widely used method for the preparation of ketones. If the precursor alcohol, 1-cyclohexyl-3-methyl-1-butanol, is available, its oxidation provides a straightforward route to the ketone. nih.gov
A summary of potential synthetic routes to analogous cyclohexyl ketones is presented in Table 1.
| Reaction Type | Starting Materials | Reagents | Product Type | Reference |
| Friedel-Crafts Acylation | Cyclohexane, 3-Methylbutanoyl chloride | AlCl₃ | This compound | nih.gov, youtube.com |
| Grignard Reaction | Cyclohexylmagnesium bromide, 3-Methylbutanenitrile | 1. Diethyl ether 2. H₃O⁺ | This compound | quora.com |
| Grignard Reaction & Oxidation | Cyclohexanecarboxaldehyde, Isobutylmagnesium bromide | 1. Diethyl ether 2. H₃O⁺ 3. PCC or CrO₃ | This compound | acs.org, nih.gov |
| Oxidation of Alcohol | 1-Cyclohexyl-3-methyl-1-butanol | PCC, CrO₃, or other oxidizing agents | This compound | nih.gov |
Table 1. Synthetic Approaches to this compound and its Analogues. This table outlines several plausible synthetic methodologies for the target compound and structurally similar ketones.
Comparative Analysis of Chemical Reactivity among Analogues
The reactivity of ketones is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles. ontosight.aikhanacademy.org In this compound and its analogues, both steric and electronic factors associated with the cyclohexyl and isobutyl groups play a significant role.
Steric Hindrance: The bulky nature of the cyclohexyl group and the branched isobutyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. khanacademy.orgquora.com This is a general trend observed in ketones, where increased bulk of the alkyl substituents leads to decreased reactivity. khanacademy.orgquora.comyoutube.com For instance, nucleophilic addition to a ketone with large, bulky groups will be slower than to a ketone with smaller, less-hindered groups. khanacademy.org The chair conformation of the cyclohexane ring also influences the trajectory of nucleophilic attack, with equatorial attack generally being favored to avoid steric clashes. youtube.com
Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I effect). quora.com In this compound, both the cyclohexyl and isobutyl groups donate electron density to the carbonyl carbon, which slightly reduces its partial positive charge and thus its electrophilicity. khanacademy.orgquora.com This makes it less reactive towards nucleophiles compared to aldehydes, which only have one electron-donating alkyl group. khanacademy.orgquora.com
A comparison of the reactivity of this compound with its analogues reveals predictable trends. For example, an analogue with a smaller alkyl group in place of the isobutyl group (e.g., 1-cyclohexyl-1-ethanone) would be expected to be more reactive due to reduced steric hindrance and a slightly less pronounced electron-donating effect. Conversely, replacing the cyclohexyl group with a larger group, such as a tert-butyl group, would likely decrease reactivity further.
The presence of α-hydrogens in this compound (on the carbon adjacent to the carbonyl group within the isobutyl moiety) is a key feature determining its reactivity. ontosight.aiyoutube.com These hydrogens are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ontosight.aikhanacademy.org This allows the ketone to undergo a variety of important reactions, including:
Enolization: In the presence of an acid or base, the ketone can exist in equilibrium with its enol tautomer. khanacademy.org
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule of the ketone (or a different aldehyde or ketone), forming a new carbon-carbon bond. ontosight.aiyoutube.com
Halogenation: The α-hydrogens can be substituted by halogens in the presence of an acid or base. ontosight.ai
The Wittig reaction is another important transformation for ketones, allowing for the conversion of the carbonyl group into a carbon-carbon double bond. acs.orgsigmaaldrich.comnih.gov this compound would be expected to react with a phosphonium (B103445) ylide (Wittig reagent) to form the corresponding alkene. nih.govresearchgate.net The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. acs.orgsigmaaldrich.com
A summary of the expected reactivity of this compound in several key reactions is provided in Table 2.
| Reaction | Reagents | Expected Product | Key Reactive Feature | Reference |
| Enolization | Acid or Base | Enol tautomer | Acidity of α-hydrogen | khanacademy.org |
| Aldol Condensation | Base (e.g., NaOH) | β-hydroxy ketone | Enolate formation | ontosight.ai, youtube.com |
| Wittig Reaction | Ph₃P=CHR' | Alkene | Electrophilic carbonyl carbon | acs.org, nih.gov |
| Reduction | NaBH₄ or LiAlH₄ | 1-Cyclohexyl-3-methyl-1-butanol | Electrophilic carbonyl carbon | nih.gov |
Table 2. Predicted Reactivity of this compound. This table highlights some of the fundamental reactions the title compound is expected to undergo based on the reactivity of analogous ketones.
Importance as a Synthon and Building Block in Organic Synthesis
Ketones are exceptionally versatile intermediates in organic synthesis, and structures like this compound serve as valuable synthons—molecular fragments that can be readily incorporated into more complex target molecules. The cyclohexane motif is a common feature in many natural products and bioactive compounds, making cyclohexyl ketones attractive starting materials. acs.orgelsevierpure.com
The synthetic utility of this compound and its analogues stems from the multiple reactive sites within the molecule. The carbonyl group itself can be transformed into a wide array of other functional groups. For example, reduction yields a secondary alcohol, which can then undergo further reactions such as esterification or elimination. nih.gov Reaction with Grignard reagents can introduce a new alkyl or aryl group, leading to the formation of tertiary alcohols. elsevierpure.comacs.org
The acidic α-protons provide another handle for synthetic manipulation. The formation of an enolate allows for the stereoselective introduction of substituents at the α-position, a crucial strategy in the construction of chiral centers. This is particularly important in the synthesis of natural products, where precise control of stereochemistry is often required.
Furthermore, the entire this compound framework can be viewed as a building block that can be joined to other molecules through reactions involving its functional groups. For instance, the ketone could be a precursor in a multi-component reaction or used in a tandem reaction sequence to rapidly build molecular complexity. While specific examples utilizing this compound in total synthesis are not prevalent in the literature, the principles of retrosynthetic analysis suggest its potential as a valuable synthon for a variety of complex target molecules containing a cyclohexyl moiety. The combination of its steric bulk and defined reactivity makes it a potentially useful tool for chemists designing and executing complex synthetic strategies.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-Cyclohexyl-3-methyl-1-butanone with high purity?
- Methodology : Optimize reaction conditions using cyclohexene derivatives (e.g., cyclohexylmethyl bromide ) and ketone precursors under controlled temperatures (40–60°C). Monitor reaction progress via gas chromatography (GC) with flame ionization detection, referencing retention indices from NIST databases . Purify via fractional distillation or column chromatography, guided by the compound’s calculated logP (3.4) and polar surface area (17.1 Ų) to select solvent systems . Validate purity using melting point analysis and NMR spectroscopy (¹H/¹³C).
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
- Methodology : Compare experimental ¹H NMR chemical shifts (e.g., cyclohexyl proton resonances at δ 1.2–1.8 ppm) against predicted spectra from computational tools (e.g., ACD/Labs). Use IR spectroscopy to confirm carbonyl (C=O) stretching vibrations near 1720 cm⁻¹ . Cross-reference with mass spectrometry (electron ionization) fragmentation patterns in NIST databases . For stereochemical uncertainties, employ NOESY or ROESY experiments to assess spatial proximity of methyl and cyclohexyl groups.
Q. What factors influence the stability of this compound under storage conditions?
- Methodology : Assess hydrolytic stability by monitoring pH-dependent degradation (e.g., in aqueous buffers at 25–40°C). Evaluate thermal stability via differential scanning calorimetry (DSC) to detect decomposition exotherms. Store in amber vials under inert gas (argon/nitrogen) to prevent oxidation, leveraging the compound’s low hydrogen bond acceptor count (1) . Long-term stability studies should include periodic GC-MS analysis to detect volatile degradation products .
Advanced Research Questions
Q. How should researchers address contradictory thermodynamic data during reaction optimization?
- Methodology : Reconcile discrepancies in enthalpy values (e.g., ΔrH° = -208 kJ/mol for analogous cyclohexane derivatives ) by validating calorimetry setups and computational models (e.g., Gaussian or DFT calculations). Perform sensitivity analysis on variables like solvent polarity and catalyst loading. Cross-check with phase-change data (e.g., boiling points) from NIST WebBook . Publish raw datasets with metadata to align with open-data standards .
Q. What computational approaches are effective for predicting the reactivity of this compound in novel reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., ketone reduction) with transition state theory, incorporating solvent effects via COSMO-RS. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) . For stereoelectronic effects, apply molecular dynamics simulations to analyze cyclohexyl ring conformations .
Q. How can researchers design assays to study the environmental fate of this compound?
- Methodology : Conduct biodegradation assays (OECD 301F) under aerobic/anaerobic conditions, quantifying metabolites via LC-MS. Assess photolytic degradation using UV-Vis spectroscopy (λmax ~250 nm) and radical trapping experiments. Model partition coefficients (logKow) using EPI Suite, cross-referencing with experimental logP (3.4) . For ecotoxicity, use Daphnia magna or algal growth inhibition tests, adhering to OECD 202/201 guidelines.
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Optimize catalyst recycling (e.g., Pd/C or acidic resins) to reduce metal leaching. Use design of experiments (DoE) to identify critical parameters (e.g., stirring rate, solvent purity). Compare synthetic routes (e.g., Grignard vs. Friedel-Crafts) for robustness, referencing analogous cyclohexene derivatives .
Data Analysis & Reporting
Q. How to interpret conflicting chromatographic results in purity assessments?
- Methodology : Resolve co-elution issues via orthogonal methods (HPLC vs. GC). For GC-MS, compare electron ionization (EI) fragmentation with NIST library matches . Quantify impurities using internal standards (e.g., deuterated analogs). Report uncertainty margins based on calibration curves (R² >0.99) and replicate analyses (n ≥3).
Q. What frameworks ensure ethical reporting of structure-activity relationships (SAR) for derivatives?
- Methodology : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data (e.g., CCDC) or spectral libraries . Disclose synthetic yields, stereochemical outcomes, and failed experiments to avoid publication bias. For SAR studies, use standardized bioassay protocols (e.g., IC50 determination) with positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
